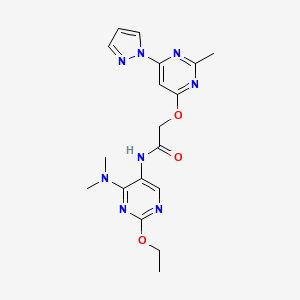
N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C18H22N8O3 and its molecular weight is 398.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the various aspects of its biological activity, including mechanisms of action, biochemical pathways, and comparative analyses with similar compounds.
Chemical Structure and Properties
Compound A is characterized by its complex structure, which includes a pyrimidine core substituted with dimethylamino and ethoxy groups, as well as a pyrazole moiety. The molecular formula is C15H17N5O3, with a molecular weight of approximately 305.33 g/mol. The compound's unique combination of functional groups contributes to its biological activity.
Target Enzymes
The primary target of Compound A is carbonic anhydrase IX (CA IX) , an enzyme that plays a crucial role in tumor cell metabolism. By inhibiting CA IX, Compound A shifts the metabolic processes of tumor cells from aerobic to anaerobic glycolysis, which is often associated with increased cell proliferation and survival in hypoxic conditions typical of tumor microenvironments.
Mode of Action
The inhibition of CA IX leads to:
- Decreased tumor cell proliferation : This is achieved through altered metabolic pathways that affect energy production and cellular growth.
- Induction of apoptosis : The metabolic stress induced by CA IX inhibition can trigger programmed cell death in cancer cells .
Biochemical Pathways
The inhibition of CA IX by Compound A has significant implications for tumor biology:
- Altered pH Regulation : CA IX regulates intracellular pH, and its inhibition can lead to acidification within tumor cells, further promoting apoptosis.
- Impact on Hypoxia-Inducible Factors (HIFs) : By affecting the cellular response to hypoxia, the compound may influence the expression of various genes involved in angiogenesis and metastasis .
Comparative Analysis with Similar Compounds
To understand the unique properties of Compound A, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Dimethylaminopyridine (DMAP) | Contains a dimethylamino group | Catalytic activity in organic synthesis |
| N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzenesulfonamide | Benzene sulfonamide derivative | Inhibitor of CA IX, potential anti-cancer activity |
| N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)furan-2-carboxamide | Furan derivative | Antimicrobial properties |
Compound A stands out due to its dual targeting mechanism involving both enzyme inhibition and modulation of metabolic pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds similar to Compound A. For instance:
- Antitumor Activity : Research has shown that derivatives targeting CA IX exhibit significant antitumor effects in various cancer models. In vitro studies demonstrated that compounds inhibiting CA IX led to reduced viability in hypoxic cancer cell lines .
- Inhibitory Profiles : Inhibitory assays revealed that Compound A has a submicromolar IC50 against CA IX, indicating potent activity compared to other known inhibitors .
- Synergistic Effects : Combination therapies using Compound A with other chemotherapeutics have shown enhanced efficacy in preclinical models, suggesting potential for clinical applications in multi-drug regimens .
属性
IUPAC Name |
N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O3/c1-5-28-18-19-10-13(17(24-18)25(3)4)23-15(27)11-29-16-9-14(21-12(2)22-16)26-8-6-7-20-26/h6-10H,5,11H2,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQNIEIRUDCZBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N(C)C)NC(=O)COC2=NC(=NC(=C2)N3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














